2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)succinic acid
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Overview
Description
2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)succinic acid is an organic compound with the molecular formula C17H15NO3 It is characterized by the presence of an isoindoline moiety fused with a succinic acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)succinic acid typically involves the reaction of phthalic anhydride with amino acids or their derivatives. One common method includes the condensation of phthalic anhydride with an amino acid like glycine, followed by cyclization to form the isoindoline ring. The reaction conditions often require heating and the presence of a catalyst to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)succinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the keto group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the succinic acid moiety can be modified.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)succinic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of polymers and other materials with specialized properties.
Mechanism of Action
The mechanism of action of 2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)succinic acid involves its interaction with specific molecular targets. The isoindoline moiety can bind to proteins or enzymes, potentially inhibiting their activity. This interaction can affect various biological pathways, leading to therapeutic effects in medical applications .
Comparison with Similar Compounds
Similar Compounds
- 2-(1-oxo-1,3-dihydro-isoindol-2-yl)-hexanoic acid
- Lenalidomide
- 2-{3-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-1,6-dimethyl-2-oxo-1,2-dihydro-4-pyridinyl}-2-oxoethyl acetate
Uniqueness
2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)succinic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its isoindoline moiety and succinic acid derivative make it a versatile compound for various applications, distinguishing it from other similar compounds .
Properties
IUPAC Name |
2-(3-oxo-1H-isoindol-2-yl)butanedioic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO5/c14-10(15)5-9(12(17)18)13-6-7-3-1-2-4-8(7)11(13)16/h1-4,9H,5-6H2,(H,14,15)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARQVQTROBUYMIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)N1C(CC(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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